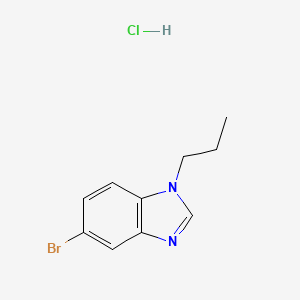

5-bromo-1-propyl-benzoimidazole hcl

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-1-propylbenzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;/h3-4,6-7H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFBBZYKXVDVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682039 | |

| Record name | 5-Bromo-1-propyl-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-13-1 | |

| Record name | 1H-Benzimidazole, 5-bromo-1-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-propyl-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-bromo-1-propyl-benzoimidazole HCl for Researchers and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets. The targeted introduction of substituents onto the benzimidazole ring system is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. The title compound, 5-bromo-1-propyl-benzoimidazole hydrochloride, is a valuable building block in the synthesis of more complex molecules, with the bromo-substituent providing a handle for further functionalization via cross-coupling reactions, and the N-propyl group influencing lipophilicity and target engagement.

This guide presents a robust and detailed two-step synthetic route to 5-bromo-1-propyl-benzoimidazole, followed by its conversion to the hydrochloride salt. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this document, ensuring both technical accuracy and practical utility for scientists in the field.

Overall Synthetic Strategy

The synthesis of 5-bromo-1-propyl-benzoimidazole HCl is logically approached in a three-stage process, designed for efficiency and high purity of the final product.

Caption: Reaction scheme for the formation of the benzimidazole core.

Experimental Protocol: 5-bromo-1H-benzoimidazole

-

Reaction Setup: To a solution of 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in N,N-dimethylformamide (DMF, 22 mL) in a round-bottom flask equipped with a magnetic stirrer, add trimethyl orthoformate (44 mL). [1][2]2. Acid Catalysis: Carefully add concentrated hydrochloric acid (1.5 mL) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with deionized water (200 mL).

-

Neutralization: Adjust the pH of the solution to 7 with a saturated aqueous solution of sodium bicarbonate. This will precipitate the product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1H-benzoimidazole as an off-white solid. The product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization. [1][2]

Causality and Experimental Insights:

-

Choice of Reagents: Trimethyl orthoformate serves as a convenient and efficient source of the C2 carbon of the benzimidazole ring. The reaction proceeds via the formation of an intermediate that readily cyclizes.

-

Acid Catalysis: Hydrochloric acid protonates the orthoformate, generating a reactive electrophile that is attacked by the amino groups of the diamine, thus catalyzing the reaction.

-

Neutralization: The addition of sodium bicarbonate is crucial to neutralize the hydrochloric acid and precipitate the free base form of the benzimidazole product, which has lower water solubility.

Stage 2: N-Alkylation to Yield 5-bromo-1-propyl-benzoimidazole

With the benzimidazole core constructed, the next step is the regioselective introduction of the propyl group at one of the nitrogen atoms. This is a nucleophilic substitution reaction where the deprotonated benzimidazole acts as the nucleophile. The use of a suitable base is critical for deprotonation, and the choice of solvent can significantly influence the reaction rate and outcome. Phase-transfer catalysis can be employed to enhance the reaction efficiency, especially in biphasic systems.

Caption: N-Alkylation of the benzimidazole intermediate.

Experimental Protocol: 5-bromo-1-propyl-benzoimidazole

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1H-benzoimidazole (e.g., 1.97 g, 10 mmol) in a suitable solvent such as DMF or acetonitrile (50 mL).

-

Addition of Base: Add a base such as powdered potassium carbonate (e.g., 2.76 g, 20 mmol) or sodium hydroxide (e.g., 0.8 g, 20 mmol) to the mixture.

-

Optional Phase-Transfer Catalyst: For enhanced reactivity, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (e.g., 0.32 g, 1 mmol) can be added.

-

Addition of Alkylating Agent: Add propyl bromide (e.g., 1.1 mL, 12 mmol) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours (typically 4-8 hours), monitoring the progress by TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts.

-

Extraction and Purification: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Final Purification: Purify the crude 5-bromo-1-propyl-benzoimidazole by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality and Experimental Insights:

-

Choice of Base: A base is required to deprotonate the N-H of the benzimidazole, making it a more potent nucleophile. The choice between potassium carbonate (milder) and sodium hydroxide (stronger) can influence the reaction rate.

-

Solvent System: Polar aprotic solvents like DMF or acetonitrile are preferred as they can dissolve the benzimidazole and facilitate the SN2 reaction.

-

Phase-Transfer Catalysis: A phase-transfer catalyst can be particularly useful if a solid base like potassium carbonate is used, as it helps to bring the anionic benzimidazole into the organic phase to react with the propyl bromide.

Stage 3: Formation of 5-bromo-1-propyl-benzoimidazole HCl

For many pharmaceutical applications, the hydrochloride salt of the active compound is preferred due to its improved solubility and stability. The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol: 5-bromo-1-propyl-benzoimidazole HCl

-

Dissolution: Dissolve the purified 5-bromo-1-propyl-benzoimidazole free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise to the stirred solution of the free base at 0 °C.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield the final product, 5-bromo-1-propyl-benzoimidazole hydrochloride.

Causality and Experimental Insights:

-

Anhydrous Conditions: It is important to use anhydrous solvents to prevent the incorporation of water into the final salt product.

-

Stoichiometry: The addition of a slight excess of hydrochloric acid can ensure complete conversion to the salt.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-bromo-1-propyl-benzoimidazole HCl.

-

Melting Point: Determination of the melting point is a quick and useful indicator of purity.

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence and connectivity of all protons in the molecule. The expected spectrum would show signals for the aromatic protons on the benzimidazole ring, as well as the characteristic signals for the n-propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the nitrogen).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique will confirm the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

-

Predicted ¹H and ¹³C NMR Data for 5-bromo-1-propyl-benzoimidazole:

-

¹H NMR (in CDCl₃):

-

Aromatic protons: ~7.2-7.8 ppm

-

N-CH₂-CH₂-CH₃: ~4.1-4.3 ppm (triplet)

-

N-CH₂-CH₂-CH₃: ~1.8-2.0 ppm (sextet)

-

N-CH₂-CH₂-CH₃: ~0.9-1.1 ppm (triplet)

-

-

¹³C NMR (in CDCl₃):

-

Aromatic carbons: ~110-145 ppm

-

N-CH₂-CH₂-CH₃: ~45-50 ppm

-

N-CH₂-CH₂-CH₃: ~22-25 ppm

-

N-CH₂-CH₂-CH₃: ~10-12 ppm

-

Conclusion

This in-depth technical guide provides a comprehensive and scientifically-sound methodology for the synthesis of 5-bromo-1-propyl-benzoimidazole hydrochloride. By detailing the experimental protocols, explaining the rationale behind the chosen conditions, and providing key safety and characterization information, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The successful and reproducible synthesis of this key intermediate opens avenues for the creation of novel and potentially therapeutic agents.

References

-

MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

- Thermo Fisher Scientific. (2014).

- Google Patents. (n.d.). Alkylation reaction method of benzimidazoles compounds.

-

National Institutes of Health. (n.d.). Brønsted Acid versus Phase-Transfer Catalysis in the Enantioselective Transannular Aminohalogenation of Enesultams. Retrieved from [Link]

-

ResearchGate. (2014). Review Article Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-Bromo-1-propyl-benzoimidazole HCl, min 98%, 1 gram. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-bromo-1-propyl-benzoimidazole HCl: A Key Building Block in Targeted Protein Degradation

Introduction

The landscape of modern drug discovery is increasingly focused on targeted therapeutic modalities. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy to eliminate disease-causing proteins rather than merely inhibiting them.[1] This guide provides a comprehensive technical overview of 5-bromo-1-propyl-benzoimidazole hydrochloride (HCl), a heterocyclic compound of significant interest as a versatile building block in the synthesis of PROTACs and other complex bioactive molecules.

Benzimidazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to naturally occurring purines, allowing them to interact with a wide array of biological targets.[2] The specific substitution pattern of 5-bromo-1-propyl-benzoimidazole—featuring a bromine atom for synthetic diversification and a propyl group to modulate physicochemical properties—makes it a valuable component in the drug discovery toolkit. This document will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its spectroscopic characterization, and illuminate its primary application in the burgeoning field of targeted protein degradation.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 5-bromo-1-propyl-benzoimidazole HCl is essential for its effective use in research and development. While some experimental data for this specific molecule is not publicly available, we can infer key characteristics based on its structure and data from closely related analogues.

| Property | Value | Source/Comment |

| Chemical Name | 5-bromo-1-propyl-benzoimidazole hydrochloride | - |

| Molecular Formula | C₁₀H₁₂BrClN₂ | [3] |

| Molecular Weight | 275.6 g/mol | [3] |

| CAS Number | 1199773-13-1 | [3] |

| Appearance | White to off-white solid (Predicted) | Based on related compounds. |

| Purity | ≥98% (Commercially available) | [3] |

| Melting Point | To be determined experimentally. (Precursor, 5-bromo-1H-benzimidazole, melts at 128-134 °C[4]) | The HCl salt will have a different melting point. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO). The HCl salt form enhances aqueous solubility. | Predicted based on structure. |

| pKa | ~4-5 (Predicted for the benzimidazole ring) | The basicity of the imidazole nitrogen is a key feature. |

| Storage | Room temperature | [3] |

Synthesis of 5-bromo-1-propyl-benzoimidazole HCl

The synthesis of 5-bromo-1-propyl-benzoimidazole HCl is a two-step process commencing with the formation of the benzimidazole core, followed by N-alkylation.

Synthesis Workflow

The overall synthetic strategy involves the cyclization of a substituted o-phenylenediamine to form the brominated benzimidazole intermediate, which is then alkylated at the N1 position.

Caption: Synthetic pathway for 5-bromo-1-propyl-benzoimidazole HCl.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-1H-benzoimidazole [5][6]

This procedure is adapted from established methods for the synthesis of benzimidazoles from o-phenylenediamines.

-

Reaction Setup: To a solution of 4-bromo-1,2-benzenediamine (1.0 eq) in N,N-dimethylformamide (DMF), add trimethyl orthoformate (2.5 eq).

-

Cyclization: Add concentrated hydrochloric acid (catalytic amount) to the mixture and stir at room temperature for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with deionized water. Neutralize the solution to pH 7 using a saturated aqueous solution of sodium bicarbonate. This will precipitate the product.

-

Isolation: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1H-benzoimidazole as an off-white solid. The product can be used in the next step without further purification if high purity is achieved.

Step 2: Synthesis of 5-Bromo-1-propyl-benzoimidazole

This is a standard N-alkylation of a benzimidazole.

-

Reaction Setup: Dissolve 5-bromo-1H-benzoimidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq), to the solution and stir for 30 minutes at room temperature to deprotonate the imidazole nitrogen.

-

Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture. Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-1-propyl-benzoimidazole.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 5-bromo-1-propyl-benzoimidazole in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Protonation: Slowly add a solution of HCl in diethyl ether (commercially available) or bubble HCl gas through the solution until precipitation is complete.

-

Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-bromo-1-propyl-benzoimidazole HCl.

Spectroscopic and Analytical Characterization

Definitive structural confirmation of 5-bromo-1-propyl-benzoimidazole HCl requires a suite of spectroscopic techniques. While a full experimental dataset is not publicly available, the expected spectral features can be predicted based on the known spectra of its precursors and related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring and the aliphatic protons of the N-propyl group.

-

Aromatic Region (δ 7.0-8.0 ppm): The three protons on the benzene ring will appear in this region. The proton at C4 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet. The proton at C2 of the imidazole ring will appear as a singlet, typically downfield.

-

Aliphatic Region (δ 0.9-4.5 ppm): The N-propyl group will exhibit a characteristic pattern: a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the methylene (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the nitrogen atom.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (imidazole) | ~8.0 | s |

| Aromatic-H | 7.3 - 7.8 | m |

| N-CH₂- | ~4.2 | t |

| -CH₂-CH₃ | ~1.9 | m |

| -CH₃ | ~0.9 | t |

¹³C NMR: The carbon NMR will show ten distinct signals.

-

Aromatic/Heteroaromatic Region (δ 110-155 ppm): Six signals for the benzene ring carbons and two for the imidazole ring carbons (C2 and the fused carbons). The carbon bearing the bromine (C5) will be shifted.

-

Aliphatic Region (δ 10-50 ppm): Three signals corresponding to the three carbons of the propyl group.

Predicted ¹³C NMR Chemical Shifts (based on 1-propyl-1H-benzimidazole[7]):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~143 |

| C3a/C7a | ~134, ~143 |

| C4/C7 | ~110, ~120 |

| C5/C6 | ~122, ~123 (C5 will be shifted due to Br) |

| N-CH₂- | ~46 |

| -CH₂-CH₃ | ~23 |

| -CH₃ | ~11 |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.[8][9][10][11]

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2960-2850 | C-H stretching (aliphatic) |

| 1620-1580 | C=N and C=C stretching (benzimidazole ring) |

| 1470-1450 | C-H bending (aliphatic) |

| ~1100 | C-N stretching |

| Below 800 | C-Br stretching and C-H out-of-plane bending |

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight confirmation and structural elucidation.

-

Molecular Ion Peak: For the free base (C₁₀H₁₁BrN₂), the mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z [M]+ and [M+2]+.

-

Fragmentation: Common fragmentation pathways for N-alkylated benzimidazoles involve cleavage of the alkyl chain.[12][13][14][15] The loss of a propyl radical or propene are expected fragmentation patterns.

Applications in Drug Discovery: A PROTAC Building Block

The primary utility of 5-bromo-1-propyl-benzoimidazole HCl lies in its role as a building block for PROTACs.[3]

The PROTAC Concept

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[16]

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Role of 5-bromo-1-propyl-benzoimidazole in PROTAC Synthesis

5-bromo-1-propyl-benzoimidazole serves as a versatile scaffold for the "linker" component of a PROTAC. The bromine atom at the 5-position is the key functional handle for synthetic elaboration. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[17] This allows for the covalent attachment of the benzimidazole moiety to either the POI-binding ligand or the E3 ligase ligand, forming the complete PROTAC molecule.

The N-propyl group serves to modulate the physicochemical properties of the linker, such as its length, rigidity, and solubility. These linker properties are not merely passive spacers; they are critical for optimizing the formation and stability of the ternary complex between the POI and the E3 ligase, which ultimately dictates the efficiency of protein degradation.[16][18][19]

Reactivity, Stability, and Safety Considerations

Chemical Reactivity

The reactivity of 5-bromo-1-propyl-benzoimidazole is dominated by the bromo-substituent on the electron-rich benzimidazole ring.

-

Cross-Coupling Reactions: The C-Br bond is susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[17][20] This is the most important aspect of its reactivity in the context of its application as a PROTAC building block.

-

Nucleophilic Aromatic Substitution: While less common than cross-coupling, under forcing conditions, the bromine atom could potentially be displaced by strong nucleophiles.

Stability

The stability of 5-bromo-1-propyl-benzoimidazole HCl is a critical parameter for its storage and use in multi-step syntheses.

-

Solid-State Stability: As a crystalline hydrochloride salt, the compound is expected to have good solid-state stability under standard laboratory conditions (room temperature, protected from light and moisture).[3]

-

Solution Stability: Benzimidazole derivatives can be susceptible to photodegradation in solution.[21] It is advisable to store solutions of this compound protected from light.

-

Formal Stability Studies: For use in GMP (Good Manufacturing Practice) settings, a formal stability testing program would be required.[2][22][23][24][25] This involves storing the compound under various temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH) and analyzing its purity and degradation products at specific time points.

Safety and Handling

While specific toxicity data for 5-bromo-1-propyl-benzoimidazole HCl is not available, general precautions for handling benzimidazole derivatives should be followed.[21][26][27][28][29]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Toxicity: Some benzimidazole derivatives have been reported to have biological effects, including potential toxicity.[27][29] Treat this compound as potentially hazardous and handle with care. In case of exposure, seek immediate medical attention.

Conclusion

5-bromo-1-propyl-benzoimidazole HCl is a strategically designed chemical entity that holds significant value for researchers in drug discovery and medicinal chemistry. Its benzimidazole core provides a biologically relevant scaffold, while the N-propyl group allows for fine-tuning of its physical properties. Most importantly, the bromine atom serves as a crucial synthetic handle for its incorporation into larger, more complex molecules. Its primary application as a building block for PROTAC linkers places it at the forefront of innovative therapeutic design. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers to effectively utilize this compound in the development of next-generation targeted therapies.

References

-

Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

-

PubMed. (n.d.). [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. Retrieved from [Link]

-

GlycoMScan. (n.d.). Stability studies of small molecules and proteins. Retrieved from [Link]

-

ResearchGate. (2006). Benzimidazole and its derivatives - from fungicides to designer drugs. A new occupational and environmental hazards. Retrieved from [Link]

-

PLOS. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. Retrieved from [Link]

-

Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]

-

RSC Publishing. (1961). 455. The infrared spectra of some simple benzimidazoles. Retrieved from [Link]

-

National Institutes of Health. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the.... Retrieved from [Link]

-

Pharmaceutical Technology. (2020, March 2). Stability Testing: The Critical Development Phase. Retrieved from [Link]

-

Bentham Science. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-Bromo-1-propyl-benzoimidazole HCl, min 98%, 1 gram. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

International Journal of Development Research. (2016). study of mass spectra of benzimidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Propyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ChemBK. (2024, April 9). 5-Bromo-1H-benzimidazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

PubMed Central. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Retrieved from [Link]

-

RSC Publishing. (n.d.). Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Retrieved from [Link]

-

Beilstein Journals. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

-

Journal of the Korean Chemical Society. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Retrieved from [Link]

-

Mass Spectrometry: A Textbook, 3rd Edition. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of the linker's site of attachment on PROTAC stability. Retrieved from [Link]

-

Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

-

PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

-

Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

-

YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

-

MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Bromo-1H-benzimidazole | 4887-88-1 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journalijdr.com [journalijdr.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 19. explorationpub.com [explorationpub.com]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. pharmtech.com [pharmtech.com]

- 23. glycomscan.com [glycomscan.com]

- 24. pacelabs.com [pacelabs.com]

- 25. pharmtech.com [pharmtech.com]

- 26. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]

- 28. datasheets.scbt.com [datasheets.scbt.com]

- 29. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database | PLOS Neglected Tropical Diseases [journals.plos.org]

An In-depth Technical Guide on the Putative Mechanism of Action of 5-bromo-1-propyl-benzoimidazole HCl

A Note to the Reader: As of the latest literature review, specific mechanistic studies on 5-bromo-1-propyl-benzoimidazole HCl are not publicly available. This guide, therefore, adopts a scientifically-grounded, deductive approach. We will first elucidate the well-established pharmacological landscape of the benzimidazole scaffold. Subsequently, we will dissect the potential modulatory roles of the specific substituents (5-bromo and 1-propyl) to postulate a series of probable mechanisms of action for the title compound. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing both a comprehensive theoretical framework and actionable experimental protocols to rigorously test the hypotheses presented herein.

Part 1: The Benzimidazole Core - A Privileged Scaffold in Medicinal Chemistry

The benzimidazole nucleus, an isostere of naturally occurring purines, is a cornerstone in drug discovery, conferring a remarkable breadth of pharmacological activities.[1] This versatility stems from its ability to engage with a multitude of biological targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.[1] A comprehensive review of the literature reveals that benzimidazole derivatives have been successfully developed as:

-

Antimicrobial Agents: Disrupting microbial cellular processes.[2][3]

-

Antiviral Compounds: Notably as inhibitors of viral polymerases.[3][4]

-

Anticancer Therapeutics: Exerting effects through mechanisms like topoisomerase inhibition and disruption of microtubule dynamics.[][6]

-

Anti-inflammatory Drugs: Often through the inhibition of enzymes like cyclooxygenase (COX).[]

-

Proton Pump Inhibitors: A major class of drugs for acid-related gastrointestinal disorders.[]

The specific biological activity of a benzimidazole derivative is intricately dictated by the nature and position of its substituents.[7]

Part 2: Deconstructing 5-bromo-1-propyl-benzoimidazole HCl: A Mechanistic Hypothesis

The title compound's structure features a bromine atom at the 5-position and a propyl group at the 1-position of the benzimidazole core. These seemingly minor additions can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity.

The Potential Role of the 5-Bromo Substitution

The introduction of a halogen, such as bromine, at the 5-position of the benzimidazole ring is a common strategy in medicinal chemistry.[8] This substitution can:

-

Enhance Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can significantly increase the affinity of a ligand for its protein target.

-

Modulate Lipophilicity: The increased lipophilicity can improve membrane permeability, potentially leading to better cellular uptake.

-

Influence Metabolic Stability: The C-Br bond can alter the metabolic profile of the compound, potentially increasing its half-life.

Published research on bromo-substituted benzimidazoles has highlighted their potent antifungal and antibacterial activities.[8]

The Influence of the 1-Propyl Group

The N-alkylation of the benzimidazole core, in this case with a propyl group, is another critical determinant of biological activity. This substitution can:

-

Impact Receptor Selectivity: The size and conformation of the alkyl group can influence how the molecule fits into the binding pocket of a target protein, thereby dictating its selectivity.

-

Alter Solubility: The propyl group will affect the overall solubility of the compound, which is a crucial parameter for bioavailability.

Postulated Mechanisms of Action for 5-bromo-1-propyl-benzoimidazole HCl

Based on the extensive literature on substituted benzimidazoles, we can propose several plausible mechanisms of action for 5-bromo-1-propyl-benzoimidazole HCl. It is conceivable that this compound could function as:

-

A Kinase Inhibitor: Many benzimidazole derivatives are known to target the ATP-binding site of various kinases.[9] The specific kinase(s) inhibited would depend on the precise fit of the 5-bromo-1-propyl-benzoimidazole moiety within the kinase domain.

-

A DNA Intercalating Agent or Topoisomerase Inhibitor: The planar benzimidazole ring system is capable of intercalating between DNA base pairs, a mechanism employed by some anticancer drugs.[9] Alternatively, it could interfere with the function of topoisomerases, enzymes crucial for DNA replication and repair.

-

An Opioid Receptor Agonist: Certain benzimidazole derivatives, known as nitazenes, are potent µ-opioid receptor agonists.[10] The structural features of 5-bromo-1-propyl-benzoimidazole bear some resemblance to this class of compounds.

-

A Lysine Demethylase (KDM) Inhibitor: Recent studies have identified benzimidazole-based compounds as inhibitors of KDM enzymes, which play a critical role in epigenetic regulation and are implicated in diseases like prostate cancer.[11]

The following sections will outline experimental approaches to systematically investigate these hypotheses.

Part 3: Experimental Protocols for Mechanistic Elucidation

To determine the precise mechanism of action of 5-bromo-1-propyl-benzoimidazole HCl, a tiered experimental approach is recommended.

Initial Target-Agnostic Screening

A broad phenotypic screen can provide initial clues about the compound's biological effects.

Protocol: Cell Viability and Proliferation Assay

-

Cell Lines: Select a panel of cell lines representing different tissue types and disease states (e.g., various cancer cell lines, normal cell lines).

-

Compound Preparation: Prepare a stock solution of 5-bromo-1-propyl-benzoimidazole HCl in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with the serial dilutions of the compound for a specified period (e.g., 24, 48, 72 hours).

-

Viability Assessment: Use a standard viability assay, such as the MTS or MTT assay, to quantify the number of viable cells.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the compound's potency.

Target-Based Assays

Based on the hypotheses generated in Part 2, specific enzymatic and binding assays should be performed.

Table 1: Proposed Target-Based Assays

| Hypothesized Target Class | Specific Assay | Principle |

| Kinases | KinaseGlo® Luminescent Kinase Assay | Measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase inhibition. |

| Topoisomerases | Topoisomerase I Drug Screening Kit | Measures the relaxation of supercoiled DNA by topoisomerase I. Inhibition is observed as a decrease in relaxed DNA. |

| Opioid Receptors | Radioligand Binding Assay | Competes with a radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptor) for binding to receptors in membrane preparations. |

| Lysine Demethylases | KDM1A/LSD1 Inhibitor Screening Assay Kit | Measures the production of hydrogen peroxide from the demethylation reaction using a fluorescent probe. |

Signaling Pathway Analysis

To understand the downstream cellular effects of target engagement, the modulation of key signaling pathways should be investigated.

Diagram 1: Hypothetical Kinase Inhibition Signaling Pathway

Caption: Putative inhibition of a target kinase by 5-bromo-1-propyl-benzoimidazole HCl, preventing substrate phosphorylation and downstream signaling.

Protocol: Western Blot Analysis

-

Cell Lysis: Treat cells with 5-bromo-1-propyl-benzoimidazole HCl for various times and at different concentrations. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phosphorylated and total forms of kinases, apoptosis markers like cleaved caspase-3).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine changes in protein expression and phosphorylation status.

Part 4: Conclusion and Future Directions

While the precise mechanism of action of 5-bromo-1-propyl-benzoimidazole HCl remains to be elucidated, this guide provides a robust framework for its investigation. The diverse biological activities of the benzimidazole scaffold suggest a high probability of this compound possessing interesting pharmacological properties. The proposed experimental workflows, from broad phenotypic screening to specific target-based assays and pathway analysis, offer a clear and logical path to uncovering its molecular targets and cellular effects. Future studies should focus on a systematic execution of these protocols, followed by more advanced techniques such as chemical proteomics for unbiased target identification and structural biology (e.g., X-ray crystallography) to visualize the compound-target interactions at an atomic level.[11]

References

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed. PubMed.

- PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIV

- Pharmacological Activities of Benzimidazole Derivatives - Building Block / BOC Sciences. BOC Sciences.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Current Trends in Pharmacy and Pharmaceutical Chemistry. Current Trends in Pharmacy and Pharmaceutical Chemistry.

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. Arabian Journal of Chemistry.

- New substituted benzimidazole derivatives: A patent review (2013-2014) - ResearchGate.

- Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h)-substituted Benzimidazole derivatives - ResearchGate.

- 5-Bromo-1-propyl-benzoimidazole|CAS 1200113-99-0 - Benchchem. Benchchem.

- Synthesis and biological evaluation of 5-substituted deriv

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PubMed Central. PubMed Central.

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

- 5-Bromo-1-propyl-benzoimidazole HCl, min 98%, 1 gram - CP Lab Safety. CP Lab Safety.

- List of benzimidazole opioids - Wikipedia. Wikipedia.

- Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer | Journal of Medicinal Chemistry - ACS Publications.

- 5-BROMO-1H-BENZIMIDAZOLE-2-AMINE | 791595-74-9 - ChemicalBook. ChemicalBook.

- Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC - NIH. NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 4. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-Bromo-1-propyl-1H-benzoimidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3][4][5] This technical guide focuses on a specific derivative, 5-bromo-1-propyl-1H-benzoimidazole hydrochloride, providing a comprehensive overview of its anticipated biological activities and the experimental framework for their evaluation. While direct extensive research on this particular molecule is emerging, this document synthesizes the vast body of knowledge surrounding substituted benzimidazoles to project its therapeutic potential, primarily in the realms of oncology and microbiology. We delve into the rationale behind its design, predicated on established structure-activity relationships (SAR), and provide detailed, field-proven protocols for its synthesis and biological characterization. This guide is intended to be a foundational resource for researchers embarking on the investigation of this and similar novel chemical entities.

Introduction: The Benzimidazole Privilege

Benzimidazoles are heterocyclic aromatic organic compounds resulting from the fusion of a benzene ring with an imidazole ring.[6] This bicyclic system is isosteric to purine, a fundamental component of nucleic acids, which allows benzimidazole derivatives to readily interact with various biological macromolecules.[7] This inherent bio-compatibility has led to the development of a wide array of FDA-approved drugs with diverse therapeutic applications, including anticancer agents (e.g., bendamustine), anthelmintics (e.g., albendazole), and proton pump inhibitors (e.g., omeprazole).[1][8][9]

The versatility of the benzimidazole scaffold lies in the ease with which its physicochemical and pharmacological properties can be modulated through substitution at various positions of the bicyclic ring.[6][8] The introduction of different functional groups can enhance potency, selectivity, and pharmacokinetic profiles. This guide specifically examines the implications of bromine substitution at the 5-position and a propyl group at the N-1 position, culminating in the hydrochloride salt of 5-bromo-1-propyl-1H-benzoimidazole.

Rationale for Design: A Structure-Activity Relationship (SAR) Perspective

The selection of bromine and a propyl group as substituents on the benzimidazole core is a strategic design choice based on established SAR principles.

-

The Role of Halogenation (5-Bromo): The introduction of a halogen, such as bromine, at the 5-position of the benzimidazole ring has been shown to significantly influence biological activity. The bromo-substituent can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes.[10] Furthermore, the electronic properties of bromine can modulate the binding affinity of the molecule to its biological targets. Several studies have reported that 5-bromo-substituted benzimidazoles exhibit potent antimicrobial and anticancer activities.[11][12]

-

The Impact of N-Alkylation (1-Propyl): Alkylation at the N-1 position of the benzimidazole ring is a common strategy to enhance biological efficacy. The addition of an alkyl chain, such as a propyl group, can further increase lipophilicity and influence the overall conformation of the molecule, thereby affecting its interaction with target proteins.[13] Research on N-alkylated benzimidazoles has demonstrated that these modifications can lead to improved antiproliferative and antifungal properties.[13]

The combination of these substitutions in 5-bromo-1-propyl-1H-benzoimidazole hydrochloride suggests a strong potential for significant biological activity, particularly as an anticancer and antimicrobial agent. The hydrochloride salt form is typically employed to improve aqueous solubility and stability for formulation and administration.

Synthesis and Characterization

The synthesis of 5-bromo-1-propyl-1H-benzoimidazole hydrochloride can be approached through a multi-step process, beginning with the synthesis of the core intermediate, 5-bromo-1H-benzimidazole.

Synthesis of 5-Bromo-1H-benzimidazole

A common and effective method for the synthesis of 5-bromo-1H-benzimidazole involves the condensation of 4-bromo-1,2-benzenediamine with an appropriate one-carbon source, such as trimethyl orthoformate, in the presence of an acid catalyst.[14][15]

Protocol:

-

To a solution of 4-bromo-1,2-benzenediamine in N,N-dimethylformamide (DMF), add trimethyl orthoformate.

-

Concentrate the mixture under reduced pressure.

-

Add concentrated hydrochloric acid and stir the reaction mixture at room temperature for 1 hour.[14][15]

-

Upon completion, dilute the mixture with deionized water and adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-bromo-1H-benzimidazole.[14][15]

N-Alkylation to form 5-Bromo-1-propyl-1H-benzoimidazole

The next step involves the alkylation of the N-1 position of the benzimidazole ring with a propyl group.

Protocol:

-

Dissolve 5-bromo-1H-benzimidazole in a suitable solvent such as DMF.

-

Add a base, for example, cesium carbonate, to the solution.

-

Introduce 1-bromopropane as the alkylating agent.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography.

-

After completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain 5-bromo-1-propyl-1H-benzoimidazole.

Formation of the Hydrochloride Salt

To obtain the final hydrochloride salt, the purified 5-bromo-1-propyl-1H-benzoimidazole is treated with hydrochloric acid.

Protocol:

-

Dissolve the purified 5-bromo-1-propyl-1H-benzoimidazole in a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Elemental Analysis: To determine the elemental composition of the compound.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive literature on benzimidazole derivatives, 5-bromo-1-propyl-1H-benzoimidazole hydrochloride is predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular pathways involved in cancer progression.[2][3]

Potential Mechanisms of Action:

-

Inhibition of Tubulin Polymerization: Many benzimidazole compounds, including some FDA-approved drugs, function as microtubule-destabilizing agents.[2] They bind to β-tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

-

Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This can involve the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[16]

-

Inhibition of Key Signaling Pathways: These compounds have been shown to interfere with critical signaling cascades that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[2]

-

Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair, thereby preventing cancer cell proliferation.[1]

Experimental Workflow for Anticancer Activity Evaluation:

Caption: Workflow for evaluating the anticancer potential of the target compound.

Antimicrobial Activity

Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[7]

Potential Mechanisms of Action:

-

Inhibition of FtsZ Polymerization: In bacteria, some benzimidazoles target the FtsZ protein, which is crucial for cell division. Inhibition of FtsZ leads to filamentation and ultimately cell death.[17]

-

Disruption of Ergosterol Biosynthesis: In fungi, benzimidazoles can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell lysis.[7]

-

Inhibition of Nucleic Acid and Protein Synthesis: By virtue of their structural similarity to purines, these compounds can interfere with the synthesis of DNA, RNA, and proteins in microbial cells.

Experimental Workflow for Antimicrobial Activity Evaluation:

Caption: Workflow for assessing the antimicrobial properties of the target compound.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.[18][19][20][21]

Materials:

-

Selected cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

5-bromo-1-propyl-benzoimidazole hydrochloride stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.[21]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[18]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[18]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[20]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[22][23][24][25][26]

Materials:

-

Selected bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

5-bromo-1-propyl-benzoimidazole hydrochloride stock solution

-

Microorganism inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic/antifungal

-

Microplate reader or visual inspection

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.[24]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.[24]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[23]

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).[24]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density with a microplate reader.[23]

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of 5-Bromo-1-propyl-benzoimidazole HCl

| Cell Line | IC₅₀ (µM) after 48h | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| MCF-7 (Breast) | [Insert Value] | [Insert Value] |

| HeLa (Cervical) | [Insert Value] | [Insert Value] |

| A549 (Lung) | [Insert Value] | [Insert Value] |

| Normal Cell Line | [Insert Value] | [Insert Value] |

Table 2: Antimicrobial Activity of 5-Bromo-1-propyl-benzoimidazole HCl

| Microorganism | MIC (µg/mL) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | [Insert Value] | [Insert Value] |

| Escherichia coli | [Insert Value] | [Insert Value] |

| Candida albicans | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

5-Bromo-1-propyl-1H-benzoimidazole hydrochloride represents a promising lead compound for the development of novel anticancer and antimicrobial agents. Its design is rooted in well-established structure-activity relationships within the versatile benzimidazole class. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its biological activities.

Future research should focus on elucidating the precise molecular targets and mechanisms of action of this compound. Further derivatization and optimization of the lead structure could lead to the development of even more potent and selective therapeutic agents. In vivo studies in appropriate animal models will be a critical next step to assess the efficacy, pharmacokinetics, and safety profile of this promising molecule.

References

- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.

- Broth Microdilution | MI - Microbiology.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central.

- Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap.

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - R Discovery.

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - OUCI.

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.

- Cytotoxicity MTT Assay Protocols and Methods | Springer N

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC - PubMed Central.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic

- Oral Fenbendazole for Cancer Therapy in Humans and Animals - Anticancer Research.

- Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC - NIH.

- Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC - PubMed Central.

- Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - NIH.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. - R Discovery.

- Design, synthesis and biological evaluation of novel benzimidazole-2-substituted phenyl or pyridine propyl ketene derivatives as antitumour agents | Request PDF - ResearchG

- Janus kinase inhibitor - Wikipedia.

- Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed.

- CAS 1200114-01-7: 5-Bromo-1-(1-methylethyl)-1H-benzimidazole - CymitQuimica.

- 5-Bromo-1H-benzimidazole synthesis - ChemicalBook.

- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)

- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH.

- 5-Bromo-1H-benzimidazole | 4887-88-1 - ChemicalBook.

- List of benzimidazole opioids - Wikipedia.

- Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs - PMC - PubMed Central.

- Benzimidazole(s)

- Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytop

- Recent achievements in the synthesis of benzimidazole deriv

- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed.

- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents | ACS Omega.

- Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm

- In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds - ACG Public

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - NIH.

- Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed.

- Structure activity relationship (SAR) of benzimidazole derivatives...

- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.

- 5-Bromo-1H-benzoimidazole-2-carboxylic acid - Chem-Impex.

- Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer | Journal of Medicinal Chemistry - ACS Public

- Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups - ResearchG

- Design, Synthesis of a Novel N-substituted Benzimidazole Deriv

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]

- 15. 5-Bromo-1H-benzimidazole | 4887-88-1 [chemicalbook.com]

- 16. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 17. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. ijprajournal.com [ijprajournal.com]

- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 23. Broth Microdilution | MI [microbiology.mlsascp.com]

- 24. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 25. rr-asia.woah.org [rr-asia.woah.org]

- 26. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

In Vitro Evaluation of 5-Bromo-1-Propyl-Benzimidazole HCl: A Technical Guide for Preclinical Anticancer Drug Discovery

Introduction: The Therapeutic Potential of Benzimidazole Scaffolds

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to naturally occurring purines. This mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and antifungal properties.[1][2] The development of novel benzimidazole-containing compounds is a significant focus in the quest for new cancer therapeutics.[3] Modifications to the benzimidazole core, such as the introduction of a bromo-substituent and a propyl group in 5-bromo-1-propyl-benzoimidazole HCl, are strategic chemical alterations aimed at enhancing target specificity and therapeutic efficacy.[4]

This guide provides an in-depth technical overview of the in vitro evaluation of 5-bromo-1-propyl-benzoimidazole HCl as a potential anticancer agent. As a Senior Application Scientist, the following sections are structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind each experimental choice, ensuring a comprehensive and self-validating approach to the preclinical assessment of this novel compound.

Phase 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. This foundational assessment helps to establish a dose-response relationship and identify the concentration range for subsequent mechanistic studies.

The Principle of the MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] The core principle of this assay lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[5]

Experimental Protocol: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-bromo-1-propyl-benzoimidazole HCl in a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

5-bromo-1-propyl-benzoimidazole HCl (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of 5-bromo-1-propyl-benzoimidazole HCl in complete culture medium and treat the cells for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.[6]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results of the MTT assay should be presented as a dose-response curve, plotting cell viability (%) against the concentration of 5-bromo-1-propyl-benzoimidazole HCl. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

| Cell Line | Treatment Duration (hr) | IC50 (µM) |

| MCF-7 | 24 | 25.3 |

| 48 | 15.1 | |

| 72 | 8.9 | |

| A549 | 24 | 32.7 |

| 48 | 20.4 | |

| 72 | 12.5 | |

| HCT116 | 24 | 18.9 |

| 48 | 11.2 | |

| 72 | 6.8 |

Table 1: Hypothetical IC50 values of 5-bromo-1-propyl-benzoimidazole HCl in different cancer cell lines.

Phase 2: Elucidating the Mechanism of Action - Cell Cycle Analysis

Following the determination of cytotoxicity, the next logical step is to investigate how 5-bromo-1-propyl-benzoimidazole HCl affects the cell cycle. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cell proliferation.[7][8]

The Principle of Propidium Iodide Staining and Flow Cytometry

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. The method relies on staining the cellular DNA with a fluorescent dye, most commonly propidium iodide (PI).[9] PI intercalates into the major groove of double-stranded DNA, and its fluorescence intensity is directly proportional to the amount of DNA in the cell.[10] By analyzing the fluorescence of a large population of cells, we can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of 5-bromo-1-propyl-benzoimidazole HCl on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells treated with 5-bromo-1-propyl-benzoimidazole HCl at IC50 concentration for 24 and 48 hours

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)[9]

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.[11]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[11]

Data Presentation and Interpretation

The data is presented as DNA content histograms. An accumulation of cells in a particular phase of the cell cycle (e.g., G2/M) following treatment with the compound suggests cell cycle arrest at that checkpoint.

Caption: Hypothetical G2/M phase arrest induced by 5-bromo-1-propyl-benzoimidazole HCl.

Phase 3: Investigating the Induction of Apoptosis